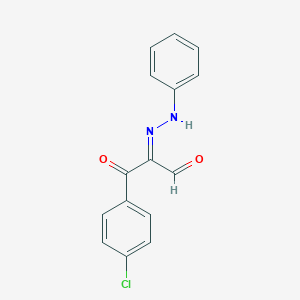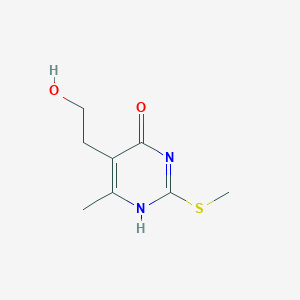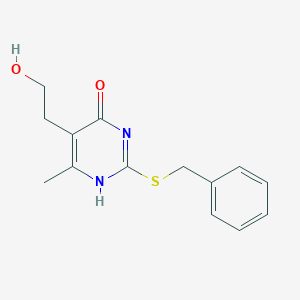![molecular formula C15H18N2O2S B7786708 5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7786708.png)
5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and databases.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts and reagents.
Common Reagents and Conditions
The common reagents and conditions used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis and applications .
Scientific Research Applications
5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies on the mechanism of action can provide insights into its potential therapeutic and industrial uses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one include other chemical entities with related structures and properties. These compounds may share similar synthetic routes, reactions, and applications .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
5-(2-hydroxyethyl)-6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-3-5-12(6-4-10)9-20-15-16-11(2)13(7-8-18)14(19)17-15/h3-6,18H,7-9H2,1-2H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXDXVCGGKHHPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Trifluoromethyl)phenoxy]ethanaminium chloride](/img/structure/B7786637.png)
![(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-(furan-2-yl)-3-oxopropanal](/img/structure/B7786641.png)
![(2E)-2-[(3,5-dimethylphenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B7786647.png)
![(2E)-3-(furan-2-yl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786648.png)
![(2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B7786653.png)
![(2E)-2-[(2,3-dimethylphenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B7786657.png)
![(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786662.png)

![(2E)-3-(4-chlorophenyl)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786665.png)


![2-[(3-chlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7786716.png)

![methyl (4Z)-2-methyl-5-oxo-4-[(4-phenoxyanilino)methylidene]-1H-pyrrole-3-carboxylate](/img/structure/B7786727.png)
